1-(5-chloro-2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-indazol-4-one
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one is an organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and propylamine.
Cyclization: The key step involves the cyclization of these starting materials to form the indazole ring. This can be achieved through various cyclization reactions, such as the Fischer indole synthesis.
Reaction Conditions: The reaction is typically carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common reagents include hydrochloric acid or sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It may exhibit biological activities such as anti-inflammatory, analgesic, or anticancer properties.
Chemical Biology: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)thiourea: This compound has a similar structure but contains a thiourea group instead of the indazole ring.
1-(5-Chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a pyrrolidine ring and a carboxylic acid group, differing from the indazole structure.
The uniqueness of 1-(5-chloro-2-methoxyphenyl)-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-one lies in its specific indazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19ClN2O2 |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-5-12-17-13(6-4-7-15(17)21)20(19-12)14-10-11(18)8-9-16(14)22-2/h8-10H,3-7H2,1-2H3 |
InChI Key |
JEDIBJWOEOQXHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1C(=O)CCC2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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